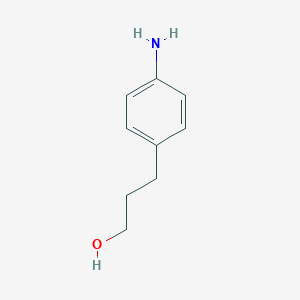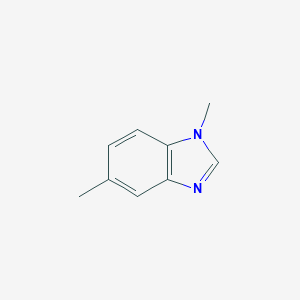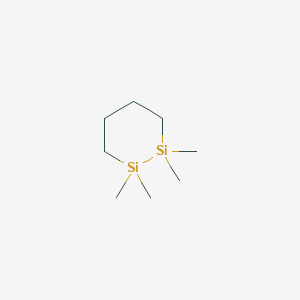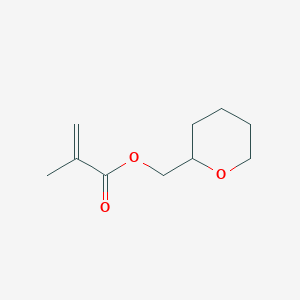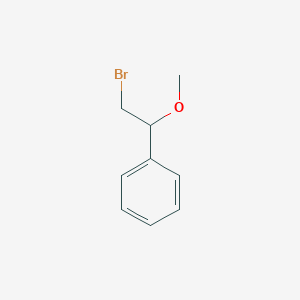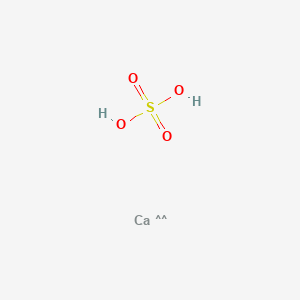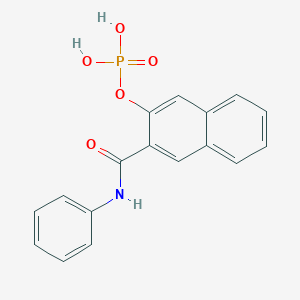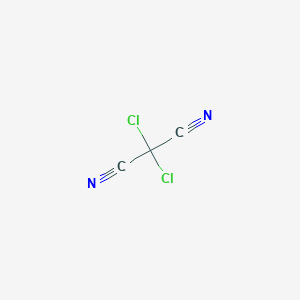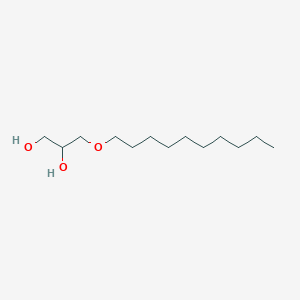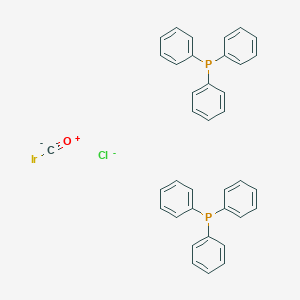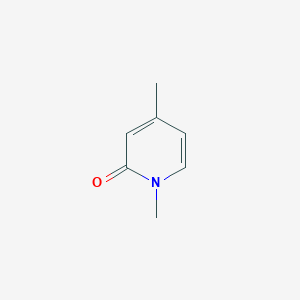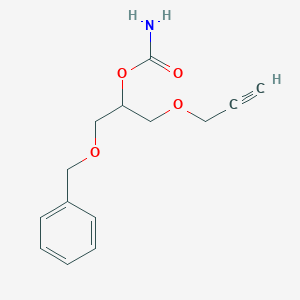
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC is a carbamate derivative that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. Inflammation research has shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that play a role in programmed cell death. In inflammation research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments. It exhibits high solubility in water and is stable under a wide range of pH conditions. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further research is needed to fully understand the mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications in various fields of medicine. Finally, studies investigating the safety and toxicity of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in vivo are needed to determine its potential as a drug candidate.
Conclusion:
In conclusion, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate derivative that exhibits a unique chemical structure and potential therapeutic applications in various fields of medicine. The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate, and it has been studied for its potential anti-tumor and anti-inflammatory activity, as well as its potential use in treating neurological disorders. While 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments, there are also some limitations to its use. Future research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate should focus on developing analogs with improved pharmacokinetic properties, further understanding its mechanism of action, and investigating its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate.
Aplicaciones Científicas De Investigación
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Inflammation research has also shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
14669-15-9 |
|---|---|
Nombre del producto |
1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate |
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(1-phenylmethoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C14H17NO4/c1-2-8-17-10-13(19-14(15)16)11-18-9-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H2,15,16) |
Clave InChI |
USSSRTPJQOMRMA-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
SMILES canónico |
C#CCOCC(COCC1=CC=CC=C1)OC(=O)N |
Sinónimos |
Carbamic acid 2-(benzyloxy)-1-(2-propynyloxymethyl)ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



